molecular formula C25H20O3 B11157299 4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one

4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11157299
M. Wt: 368.4 g/mol
InChI Key: SHGKAKVNGQCRPJ-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one is a fused heterocyclic compound featuring a furochromenone core with substituents at the 3-, 4-, and 9-positions. The 2-naphthyl group at position 3 introduces steric bulk and aromaticity, while the propyl chain at position 9 may enhance lipophilicity.

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

4-methyl-3-naphthalen-2-yl-9-propylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C25H20O3/c1-3-6-19-13-22(26)28-21-11-15(2)23-20(14-27-25(23)24(19)21)18-10-9-16-7-4-5-8-17(16)12-18/h4-5,7-14H,3,6H2,1-2H3

InChI Key

SHGKAKVNGQCRPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the Pechmann condensation, which is an acid-catalyzed reaction between phenols and β-ketoesters. This method is often used to synthesize coumarin derivatives, which can then be further modified to obtain the desired furochromenone structure .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of green chemistry principles, such as solvent-free conditions and the use of environmentally friendly catalysts .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues in the Furochromenone Family

3-Ethynyl-2-Isopropyl-7H-Furo[3,2-g]Chromen-7-One (Compound 32)
  • Substituents : Ethynyl (position 3), isopropyl (position 2).
  • Key Properties :
    • Melting Point: 82–83°C .
    • IR: Strong absorption at 2185 cm⁻¹ (C≡C stretch) .
    • NMR: δ 2.37 ppm (≡CH proton) and δ 1.25–1.29 ppm (isopropyl methyl groups) .
(Z)-2-(5-Formyl-3-Hydroxy-3-Methoxystyryl)-3-Isopropyl-9-[(4-Methylpiperazin-1-yl)Methyl]-Furochromenone (Compound 13)
  • Substituents : Formyl, hydroxy, methoxy (styryl group), and 4-methylpiperazinylmethyl (position 9).
  • Key Properties :
    • Melting Point: 100–102°C .
  • Comparison : The piperazinylmethyl group at position 9 may confer water solubility and bioactivity, differing from the propyl group in the target compound, which prioritizes hydrophobicity .
9-Ethyl-3-(3-Methoxyphenyl)-4-Methyl-Furo[2,3-f]Chromen-7-One
  • Substituents : Ethyl (position 9), 3-methoxyphenyl (position 3), methyl (position 4).
  • Key Properties: Synonyms and registry numbers are documented (e.g., RN 670241-75-5) .
  • Comparison : The 3-methoxyphenyl group offers moderate electron-donating effects, while the 2-naphthyl group in the target compound provides stronger electron-withdrawing and steric effects .

Chromenone Derivatives with Divergent Core Structures

4H-Chromen-4-One (Compound 3a)
  • Structure: Simple chromenone lacking a fused furan ring.
  • Key Properties :
    • Melting Point: 51–54°C .
    • IR: 1647 cm⁻¹ (C=O stretch) .
    • NMR: δ 8.23 ppm (aromatic proton) .
  • Comparison: The absence of a fused furan ring reduces conjugation and alters electronic properties, as evidenced by a lower melting point compared to furochromenones .
7-Phenyl-4H-Chromen-4-One (Compound 3f)
  • Substituents : Phenyl (position 7).
  • Key Properties :
    • Melting Point: 147–150°C .
    • NMR: δ 7.52–7.42 ppm (phenyl protons) .
  • Comparison : The phenyl group enhances aromaticity but lacks the fused furan’s electron-rich environment, impacting reactivity in cross-coupling reactions .

Physicochemical and Spectral Trends

Table 1: Comparative Analysis of Key Compounds
Compound Substituents Melting Point (°C) Key Spectral Features Source
Target Compound 3-(2-naphthyl), 4-Me, 9-Pr Not reported Inference: Expected strong UV absorbance -
3-Ethynyl-2-isopropyl-furochromenone (32) 3-C≡CH, 2-iPr 82–83 IR: 2185 cm⁻¹ (C≡C)
9-Ethyl-3-(3-MeOPh)-furochromenone 9-Et, 3-(3-MeOPh) Not reported Synonyms/RNs documented
4H-Chromen-4-one (3a) None 51–54 IR: 1647 cm⁻¹ (C=O)

Substituent Effects on Reactivity and Stability

  • Bulky Groups (e.g., 2-naphthyl) : Steric hindrance may slow reaction kinetics but improve thermal stability .
  • Alkyl Chains (e.g., propyl): Enhance lipophilicity, influencing solubility in nonpolar solvents .

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